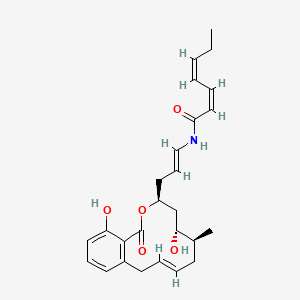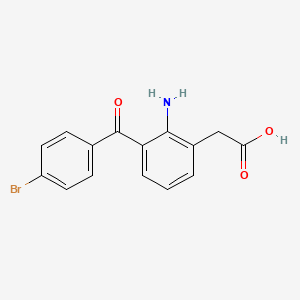
Bromfenac
Vue d'ensemble
Description
Le bromfénac est un médicament anti-inflammatoire non stéroïdien (AINS) principalement utilisé en ophtalmologie. Il est commercialisé sous divers noms de marque, notamment Prolensa, Bromday et Yellox . Le bromfénac est utilisé pour traiter l'inflammation et la douleur oculaires postopératoires suite à une chirurgie de la cataracte . Sa formule chimique est C15H12BrNO3, et sa masse molaire est de 334,17 g/mol .
Mécanisme D'action
Target of Action
Bromfenac primarily targets Prostaglandin G/H synthase 1 and 2 . These enzymes, also known as cyclooxygenase 1 and 2 (COX-1 and COX-2) , play a crucial role in the synthesis of prostaglandins . Prostaglandins are lipid compounds that have diverse roles in the body, including mediating inflammation and pain.
Mode of Action
This compound is a nonsteroidal anti-inflammatory drug (NSAID) that works by inhibiting the activity of COX-1 and COX-2 . By blocking these enzymes, this compound prevents the synthesis of prostaglandins . This results in a reduction of inflammation and pain, particularly in the eye following surgery .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX-1 and COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins . This leads to a decrease in the levels of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
This compound exhibits rapid absorption, with peak plasma concentration reached 0.5 hours after oral administration . It binds extensively to plasma albumin, and the area under the plasma concentration-time curve is linearly proportional to the dose for oral doses up to 150mg . The half-life of topical this compound is approximately 3.6 hours . The drug is metabolized primarily by CYP2C9 into its lactam metabolite . About 82% of the drug is excreted in the urine and 13% in the feces .
Result of Action
This compound has been shown to have significant anti-inflammatory and analgesic effects. In the context of ophthalmic use, it reduces postoperative inflammation and pain . Studies have shown that this compound can reduce retinal edema and thickness (an indicator for inflammation) and improve visual acuity after surgery . It has also been found to reduce neuroinflammation associated with glaucoma .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the drug is used topically in the eye, and its efficacy can be affected by factors such as the presence of other medications and the patient’s tear production. Additionally, this compound is contraindicated for people with adverse reactions to NSAIDs, such as asthma or rashes .
Analyse Biochimique
Biochemical Properties
Bromfenac functions by inhibiting the synthesis of prostaglandins, which are mediators of inflammation. It achieves this by blocking the cyclooxygenase (COX) enzymes, specifically COX-2, with a lower affinity for COX-1 . This inhibition reduces the production of prostaglandins, thereby alleviating inflammation and pain. This compound interacts with enzymes such as prostaglandin G/H synthase 2 (COX-2) and prostaglandin G/H synthase 1 (COX-1), inhibiting their activity and thus reducing the inflammatory response .
Cellular Effects
This compound has significant effects on various cell types, particularly in ocular tissues. It reduces neuroinflammation by downregulating inflammatory markers such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin E2 receptor (PGE2-R) in retinal ganglion cells . This leads to decreased glial activation and improved survival of retinal ganglion cells, preserving retinal function . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of COX enzymes and reducing the production of pro-inflammatory mediators .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting the COX enzymes, particularly COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation . By blocking COX-2, this compound reduces the production of inflammatory prostaglandins, thereby alleviating pain and inflammation . Additionally, this compound’s selective inhibition of COX-2 over COX-1 minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates rapid absorption and sustained ocular penetration . It reaches peak concentrations in the aqueous humor within 150 to 180 minutes and maintains high drug levels for at least 12 hours . This compound is stable under physiological conditions, but its efficacy can diminish over time due to metabolic degradation . Long-term studies have shown that this compound effectively reduces inflammation and preserves retinal function over extended periods .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, it can cause toxicity, including liver damage and gastrointestinal issues . Studies have shown that this compound’s anti-inflammatory effects are dose-dependent, with higher doses providing greater relief but also increasing the risk of adverse effects .
Metabolic Pathways
This compound is metabolized primarily in the liver by the cytochrome P450 enzyme CYP2C9 . It undergoes biotransformation to form glucuronide conjugates, which are then excreted in the urine and bile . The metabolic pathways of this compound involve the formation of lactam and other metabolites, which are subsequently eliminated from the body . This metabolism ensures that this compound is rapidly cleared, reducing the risk of accumulation and toxicity .
Transport and Distribution
This compound is well absorbed through the cornea and is distributed primarily in the aqueous humor and conjunctiva . It has a high protein binding rate of 99.8%, which facilitates its transport within ocular tissues . This compound’s distribution is limited in the lens and vitreous body, ensuring targeted action in the anterior segment of the eye . This selective distribution enhances its therapeutic efficacy while minimizing systemic exposure .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm of ocular cells, where it exerts its anti-inflammatory effects . It does not require specific targeting signals or post-translational modifications for its activity . This compound’s localization within the cytoplasm allows it to effectively inhibit COX enzymes and reduce the production of inflammatory mediators .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le bromfénac peut être synthétisé par plusieurs méthodes. Une méthode courante implique la réaction de l'acide 2-amino-3-(4-bromobenzoyl)benzoïque avec de l'hydroxyde de sodium pour former du bromfénac sodique . Une autre méthode implique la réaction du 3-bromoindole avec du 2-méthoxyéthanol et l'hydrolyse acide pour produire de la 2-indolinone, qui est ensuite mise à réagir avec du p-bromobenzonitrile et du chlorure d'aluminium pour former de la 7-(4-bromobenzoyl)-1,3-dihydro-indol-2-one. Ce composé est ensuite hydrolysé et neutralisé pour obtenir du bromfénac .
Méthodes de production industrielle : La production industrielle du bromfénac sodique implique l'utilisation de réacteurs pressurisés et de conditions de réaction spécifiques pour assurer un rendement élevé et une pureté élevée. Par exemple, une méthode consiste à ajouter du méthanol, de l'hydroxyde de sodium et de la 7-(4-bromobenzoyl)-1,3-dihydro-2H-indol-2-one dans un réacteur pressurisé, suivi d'une agitation fermée, d'un refroidissement et d'une cristallisation pour obtenir du bromfénac sodique .
Analyse Des Réactions Chimiques
Types de réactions : Le bromfénac subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il est connu pour réagir avec du sulfate cérique d'ammonium et de l'acide sulfurique pour former un complexe de couleur violette .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du bromfénac comprennent le sulfate cérique d'ammonium, l'acide sulfurique et le violet cristal . Les conditions de réaction impliquent souvent des niveaux de pH spécifiques, des températures et des solvants pour garantir la formation du produit souhaité.
Principaux produits formés : Les principaux produits formés à partir des réactions du bromfénac comprennent le bromfénac sodique et ses divers sels. Ces produits sont utilisés dans des solutions ophtalmiques pour traiter l'inflammation et la douleur oculaires .
Applications de la recherche scientifique
Le bromfénac a un large éventail d'applications de recherche scientifique. En médecine, il est utilisé pour réduire l'inflammation et la douleur oculaires postopératoires suite à une chirurgie de la cataracte . Il a également été étudié pour son potentiel à réduire la neuroinflammation dans les modèles de glaucome, où il a été constaté qu'il réduisait les marqueurs inflammatoires et améliorait la survie des cellules ganglionnaires de la rétine . De plus, le bromfénac est utilisé en chimie analytique pour le développement de nouvelles méthodes analytiques et d'études de validation .
Mécanisme d'action
Le bromfénac exerce ses effets en inhibant la synthèse des prostaglandines, qui sont des médiateurs de l'inflammation. Il y parvient en bloquant les enzymes cyclooxygénases (COX), en particulier COX-1 et COX-2 . Cette inhibition réduit la production de prostaglandines, ce qui diminue l'inflammation et la douleur .
Applications De Recherche Scientifique
Bromfenac has a wide range of scientific research applications. In medicine, it is used to reduce postoperative ocular inflammation and pain following cataract surgery . It has also been studied for its potential to reduce neuroinflammation in glaucoma models, where it was found to downregulate inflammatory markers and improve retinal ganglion cell survival . Additionally, this compound is used in analytical chemistry for the development of new analytical methods and validation studies .
Comparaison Avec Des Composés Similaires
Le bromfénac est souvent comparé à d'autres AINS utilisés en ophtalmologie, tels que le népafénac. Le bromfénac et le népafénac sont tous deux efficaces pour réduire l'inflammation et la douleur oculaires suite à une chirurgie de la cataracte . Le bromfénac a une structure chimique unique qui lui permet d'être plus efficace dans certaines conditions. Des composés similaires au bromfénac comprennent le diclofénac, le kétorolac et le flurbiprofène, tous utilisés à des fins thérapeutiques similaires .
Propriétés
IUPAC Name |
2-[2-amino-3-(4-bromobenzoyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPLOVFIXSTCRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91714-93-1 (Na salt) | |
| Record name | Bromfenac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7040655 | |
| Record name | Bromfenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bromfenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.26e-02 g/L | |
| Record name | Bromfenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The mechanism of its action is thought to be due to its ability to block prostaglandin synthesis by inhibiting cyclooxygenase 1 and 2. Prostaglandins have been shown in many animal models to be mediators of certain kinds of intraocular inflammation. In studies performed in animal eyes, prostaglandins have been shown to produce disruption of the blood-aqueous humor barrier, vasodilation, increased vascular permeability, leukocytosis, and increased intraocular pressure. | |
| Record name | Bromfenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
91714-94-2 | |
| Record name | Bromfenac | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91714-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromfenac [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091714942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromfenac | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromfenac | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BROMFENAC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864P0921DW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromfenac | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does bromfenac exert its anti-inflammatory effects?
A1: this compound is a potent inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [] These enzymes catalyze the formation of prostaglandins, key mediators of inflammation and pain. [] By inhibiting COX activity, this compound reduces prostaglandin synthesis, thereby mitigating inflammatory responses. []
Q2: What is the molecular formula and weight of this compound?
A3: this compound sodium, the form commonly used in pharmaceutical formulations, has the molecular formula C15H11BrNNaO3 and a molecular weight of 372.17 g/mol. [, ]
Q3: Is there spectroscopic data available for this compound?
A4: Yes, researchers commonly utilize techniques like high-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS) detectors, to characterize and quantify this compound in different matrices. [, , ]
Q4: How stable is this compound in ophthalmic solutions?
A5: Studies indicate that this compound exhibits good stability in ophthalmic solutions, especially when formulated with appropriate excipients and stored properly. [, ]
Q5: What factors can affect the stability of this compound formulations?
A6: Factors influencing this compound stability include pH, temperature, light exposure, and the presence of certain excipients or contaminants. [] Research focuses on developing formulations and packaging that minimize degradation and maintain drug potency. []
Q6: Does the formulation of this compound influence its ocular penetration?
A8: Research suggests that the formulation can significantly impact this compound's pharmacokinetic profile. For instance, this compound in DuraSite®, a mucoadhesive drug delivery system, achieved higher concentrations in ocular tissues compared to a conventional this compound ophthalmic solution. [, , ]
Q7: How long does this compound remain in the aqueous humor after a single topical dose?
A9: While the elimination half-life of this compound in the aqueous humor is approximately 3.6 hours, studies indicate that a single topical dose might not maintain therapeutic concentrations for a full 24 hours. [] Therefore, multiple daily doses are often necessary, although research is exploring once-daily formulations. [, ]
Q8: What are the primary clinical applications of this compound?
A10: this compound is primarily used to manage postoperative ocular inflammation and pain following cataract surgery. [, , , ] It's also being investigated for its potential in treating other ocular conditions, including:
- Cystoid macular edema (CME): this compound has shown promise in preventing and treating CME following cataract surgery and in diabetic patients. [, , ]
- Uveitic macular edema: Studies suggest this compound may be a beneficial adjunct therapy for UME. []
- Dry eye disease (DED): Some research indicates that this compound may improve symptoms and signs of DED, potentially by reducing inflammation. []
- Pterygium: this compound, in combination with other medications, has been studied for its potential in managing pterygium. []
Q9: What are the potential adverse effects associated with topical this compound?
A11: The most common adverse effect reported with topical this compound is ocular irritation. [, ] While rare, cases of corneal complications have been reported, primarily in patients with preexisting corneal disease or those using the drug inappropriately. [, , ]
Q10: Are there any concerns about the long-term safety of this compound?
A12: Long-term safety data on this compound is limited, particularly for uses beyond the approved indications and durations. [] Further research is necessary to fully characterize the long-term safety profile of this compound in various patient populations and ocular conditions.
Q11: What are the future research directions for this compound?
A11: Future research will likely focus on:
- Optimizing this compound formulations to enhance its ocular bioavailability and potentially allow for once-daily dosing. [, ]
- Conducting large-scale, placebo-controlled trials to definitively establish this compound's efficacy and safety in a wider range of ophthalmic indications, such as CME, UME, and DED. [, , , ]
- Exploring the potential for targeted drug delivery systems to enhance this compound's therapeutic index and minimize potential side effects. [, ]
- Investigating this compound's effects on specific cell types involved in ocular inflammation and fibrosis, such as fibroblasts and immune cells. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


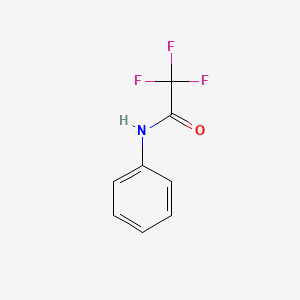
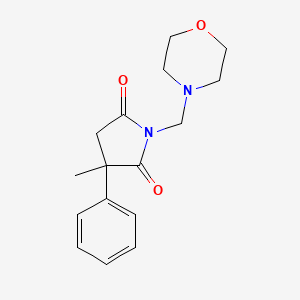

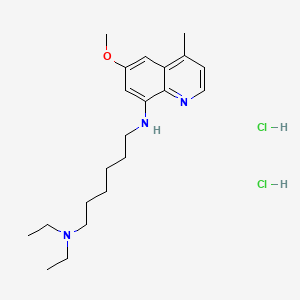
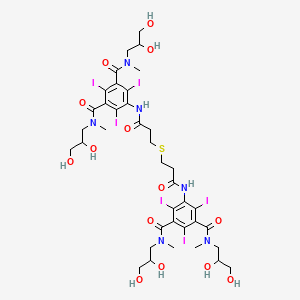
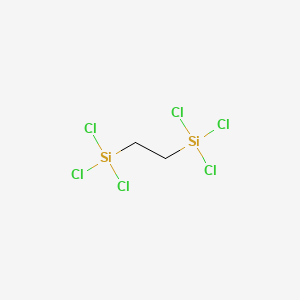
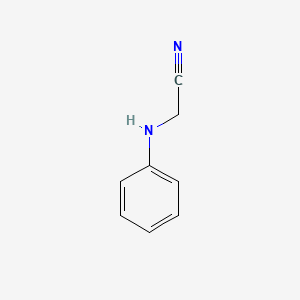
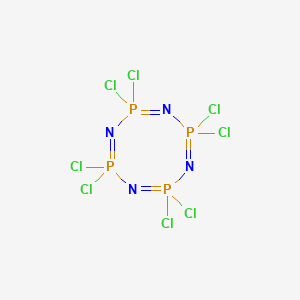
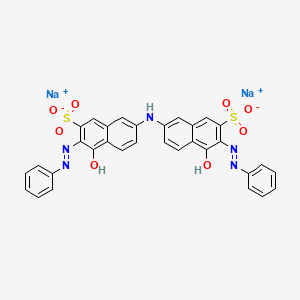
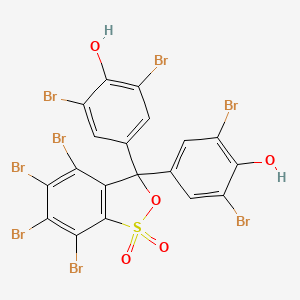
![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)
![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
![[1,2,4]Triazolo[1,5-a]pyrimidine](/img/structure/B1205233.png)
